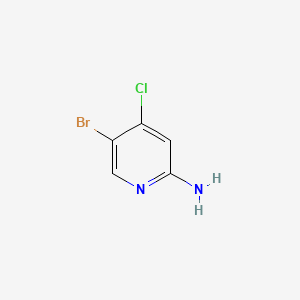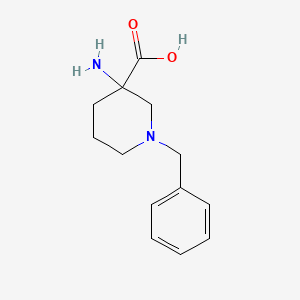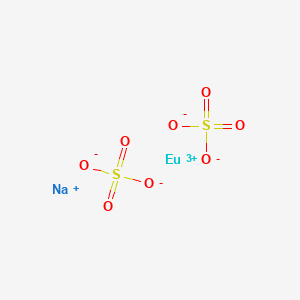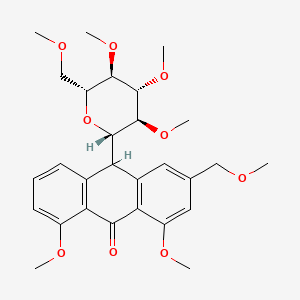
3-(Methylsulfanyl)pyridine-4-carbonitrile
Descripción general
Descripción
“3-(Methylsulfanyl)pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 13600-45-8. Its molecular formula is C7H6N2S and it has a molecular weight of 150.2 .
Molecular Structure Analysis
The InChI code for “3-(Methylsulfanyl)pyridine-4-carbonitrile” is 1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 .Aplicaciones Científicas De Investigación
Biochemistry
Lastly, in biochemistry, the compound’s interaction with biological molecules can be studied. It may act as an inhibitor or activator for certain enzymes, providing insights into enzyme mechanisms and pathways.
Each application mentioned leverages the unique chemical structure of 3-(Methylsulfanyl)pyridine-4-carbonitrile , which consists of a pyridine ring—a benzene molecule with one nitrogen atom replacing one of the carbon atoms—and a methylsulfanyl group attached to the ring. This structure offers a versatile platform for a wide range of scientific research applications. The compound’s CAS number is 13600-45-8 , and it’s available for purchase through various chemical suppliers .
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfanylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDGYKHCFLTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)pyridine-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)








